7-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

Beschreibung

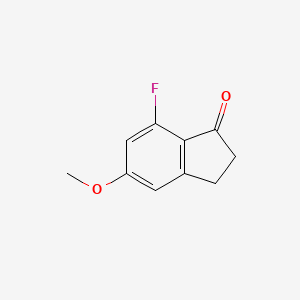

7-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 1199782-74-5) is a fluorinated and methoxy-substituted indenone derivative. Its structure features a bicyclic indenone core with a ketone group at position 1, a fluorine atom at position 7, and a methoxy group at position 5 (Figure 1). Key Organics lists it with >95% purity, highlighting its use as a building block for complex molecules targeting diseases like cancer and inflammation .

The fluorine atom enhances metabolic stability and modulates electronic properties, while the methoxy group contributes to solubility and binding affinity in biological systems. Its synthesis typically involves bromination and elimination steps from methoxy-substituted indenone precursors, as seen in analogous compounds .

Eigenschaften

IUPAC Name |

7-fluoro-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-7-4-6-2-3-9(12)10(6)8(11)5-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNWTRIRARZLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

7-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with significant biological activities, particularly within medicinal chemistry. Its unique molecular structure, characterized by the presence of a fluorine atom and a methoxy group, enhances its reactivity and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₉FO₂

- Molecular Weight : Approximately 180.18 g/mol

- Structure : The compound features a bicyclic indene structure which contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anticancer Properties :

- The compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-3) cells.

- A recent study demonstrated that at concentrations as low as 1.0 μM, the compound caused morphological changes in cancer cells and enhanced caspase-3 activity at 10.0 μM, confirming its apoptosis-inducing capabilities .

- Anti-inflammatory Activity :

-

Antimicrobial Effects :

- Preliminary studies have indicated that this compound may possess antimicrobial properties, although further research is required to fully elucidate these effects .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The fluorine atom enhances the compound's binding affinity to enzymes such as COX, potentially modulating their activity and contributing to anti-inflammatory effects .

- Receptor Binding : The methoxy group influences solubility and bioavailability, enhancing interaction with biological receptors .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparison is shown in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one | Similar bicyclic structure but different fluorine position | Exhibits distinct biological activity patterns |

| 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one | Different substitution pattern on the indene ring | Potentially different pharmacological profiles |

| 7-Fluoro-4-methoxy-2,3-dihydro-1H-indene | Similar core structure but altered functional groups | May show enhanced interactions with specific targets |

This comparative analysis highlights the unique combination of functional groups in this compound that influences its reactivity and biological properties.

Case Studies

Recent studies have focused on evaluating the anticancer effects of this compound:

Study on Breast Cancer Cells

In a controlled experiment involving MDA-MB-231 breast cancer cells:

- Concentrations of the compound were tested at 0.5 μM to 10 μM.

- Results indicated that higher concentrations led to significant cell death and morphological changes consistent with apoptosis.

- Caspase activity was notably increased at higher doses, reinforcing its role as an effective anticancer agent.

Study on Ovarian Cancer Cells

In another study using OVCAR-3 ovarian cancer cells:

- The compound was incubated with cells for varying durations.

- Inhibition of COX activity was measured alongside cell viability assays.

- Findings suggested that the compound not only inhibited COX activity but also induced apoptosis in a dose-dependent manner.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Research has demonstrated that 7-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one exhibits promising antidiabetic effects. It acts as an agonist for the GPR40 receptor, which plays a crucial role in glucose metabolism and insulin secretion. Studies indicate that this compound can effectively lower blood glucose levels without inducing hypoglycemia, making it a potential candidate for treating type 2 diabetes .

Table 1: Summary of Antidiabetic Effects

| Effect | Mechanism of Action | Reference |

|---|---|---|

| Lowers Blood Glucose | GPR40 receptor agonism | |

| Improves Insulin Secretion | Enhances glucose-dependent insulin release | |

| Reduces HbA1c Levels | Modulates glucose excursions |

Potential in Obesity Management

The compound's ability to modulate insulin secretion also suggests potential applications in obesity management. By improving metabolic profiles and reducing fat accumulation, it may help manage weight in patients with obesity-related metabolic disorders .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. The compound has been evaluated for its effects on neuronal cell survival under stress conditions, indicating a potential role in treating neurodegenerative diseases .

Table 2: Neuroprotective Properties Overview

| Property | Findings | Reference |

|---|---|---|

| Cell Survival | Enhanced survival under oxidative stress | |

| Neuroprotection | Potential role in neurodegenerative disorders |

Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in humans, particularly focusing on its antidiabetic effects. Preliminary results show significant improvements in glycemic control among participants treated with the compound compared to placebo groups.

Animal Models

In animal studies, the compound has demonstrated reduced hyperglycemia and improved insulin sensitivity when administered over extended periods. These findings support its potential as a therapeutic agent for metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Indenone derivatives exhibit diverse bioactivities depending on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Bioactivities of Indenone Derivatives

Bioactivity Profiles

- Antiproliferative Activity: FCY-302, a benzylidene-substituted indenone, shows potent antiproliferative effects against leukemia and myeloma cells by targeting cellular oxidant status . In contrast, 7-fluoro-5-methoxy-indenone lacks direct antiproliferative data but serves as a precursor for bioactive molecules.

- Anti-Inflammatory Effects: Compounds 7x and 7w () with hydroxy-methoxybenzylidene substituents inhibit inflammation in macrophages, suggesting that electron-donating groups enhance anti-inflammatory activity. The absence of a benzylidene group in 7-fluoro-5-methoxy-indenone may limit similar efficacy but offers modularity for derivatization .

- ROS Inhibition: Compound 55 () demonstrates strong reactive oxygen species (ROS) suppression due to its trifluoromethoxy-benzylidene group. Fluorine in 7-fluoro-5-methoxy-indenone may similarly stabilize radical intermediates, though this remains untested .

Pharmacological Potential

- TAK-828F: This clinical-stage RORγt inverse agonist incorporates a 7-fluoro-1,1-dimethyl-indenone moiety, underscoring fluorine’s role in enhancing target selectivity and metabolic stability .

Vorbereitungsmethoden

General Synthetic Strategies

The synthesis of substituted 2,3-dihydro-1H-inden-1-ones typically involves:

- Intramolecular annulation of substituted benzaldehydes or related precursors

- Functional group transformations on preformed indanone cores

- Use of catalytic systems (e.g., copper catalysis) to facilitate ring closure

Copper-Catalyzed Intramolecular Annulation Approach

A highly efficient method to prepare 3-hydroxy-1-indanones, which can be adapted for substituted indanones like 7-fluoro-5-methoxy derivatives, involves copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives.

- Starting Materials: 2-ethynylbenzaldehydes substituted with fluoro and methoxy groups.

- Catalyst: Copper salts (e.g., Cu(I) or Cu(II) complexes).

- Reaction Conditions: Mild temperatures, often room temperature to moderate heating.

- Outcome: Formation of 3-hydroxy-1-indanones in good to excellent yields.

This method allows for the introduction of substituents such as fluorine and methoxy groups on the aromatic ring before cyclization, enabling the preparation of 7-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one analogs after further functional group modifications.

Multi-Step Synthesis via Substituted Benzaldehydes

Another approach involves:

- Step 1: Preparation of 5-methoxy-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid or derivatives.

- Step 2: Conversion of carboxylic acid derivatives to ketones via reduction or rearrangement.

- Step 3: Use of selective demethylation or fluorination reactions to install the methoxy and fluoro groups at the desired positions.

Patent literature describes processes for preparing substituted 2,3-dihydro-1H-indene derivatives using:

- Reagents: Lewis acids, sodium hydride, stannous chloride, and other reducing agents.

- Solvents: Toluene, dichloromethane, acetonitrile.

- Reaction Types: Esterification, acid hydrolysis, nucleophilic substitution, and catalytic hydrogenation.

- Yields: Generally moderate to high, depending on reaction optimization.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Copper-catalyzed intramolecular annulation | Cu(I)/Cu(II) salts | Mild heating (RT-80°C) | 70-90 | Efficient for 3-hydroxy-1-indanones |

| 2 | Esterification / Carboxylic acid formation | Acid chlorides, bases | Room temp to reflux | 65-85 | Precursor to ketone formation |

| 3 | Reduction to ketone | Stannous chloride, NaBH4 | Ambient to mild heating | 60-80 | Selective reduction of carboxylic acid |

| 4 | Demethylation / Fluorination | Lewis acids, fluorinating agents | Controlled temp (0-50°C) | 50-75 | Position-specific functionalization |

Research Findings and Optimization Notes

- Copper Catalysis Efficiency: The copper-catalyzed annulation method provides a straightforward route with fewer steps and mild conditions, reducing side reactions and improving overall yield.

- Functional Group Compatibility: Methoxy and fluoro substituents are stable under the copper-catalyzed conditions but require careful control during demethylation or fluorination steps to avoid undesired cleavage or rearrangement.

- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in nucleophilic substitution steps, while non-polar solvents (e.g., toluene) favor esterification and cyclization.

- Purification: Standard chromatographic techniques and recrystallization are effective for isolating the target compound with high purity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Copper-catalyzed annulation | Mild conditions, high yields | Efficient ring closure | Requires substituted alkynes |

| Multi-step esterification/reduction | Versatile, allows functional group manipulation | High structural diversity | More steps, potential side reactions |

| Demethylation/Fluorination | Enables introduction of substituents | Targeted functionalization | Sensitive to reaction conditions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce substituents on the indanone core. For fluorinated analogs, electrophilic fluorination using Selectfluor™ or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) is recommended . Yields can be improved by optimizing reaction temperature (e.g., 60–80°C for fluorination) and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent). Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR to confirm proton environments (e.g., methoxy singlet at δ ~3.8 ppm, fluoro-induced deshielding of adjacent protons) and NMR for carbonyl resonance (δ ~200 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 196.06) .

- X-ray crystallography : For unambiguous confirmation, employ SHELX software for structure refinement using single-crystal data .

Q. What are the standard protocols for assessing the compound’s stability under laboratory conditions?

- Methodological Answer :

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen.

- Photostability : Expose to UV light (254 nm) for 24 hours and monitor degradation via HPLC .

- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C for 72 hours; analyze residual compound via LC-MS .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) basis sets to calculate HOMO-LUMO energies, molecular electrostatic potential (MEP), and Fukui indices. For example, the fluoro and methoxy groups alter electron density at the carbonyl, increasing electrophilicity (global electrophilicity index ω ≈ 3.5 eV) .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation behavior .

Q. How can structural modifications enhance biological activity, such as kinase inhibition or antimicrobial effects?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to improve hydrophobic interactions with enzyme pockets. Fluorine’s electron-withdrawing effect can enhance binding affinity to targets like FAK (focal adhesion kinase) .

- Bioisosteric replacements : Substitute the indanone core with pyrrolopyrimidine scaffolds to modulate selectivity, as seen in FAK inhibitors (IC < 50 nM) .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for kinase assays) and buffer conditions (pH 7.4, 1 mM ATP).

- Data normalization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-laboratory variability .

- Meta-analysis : Compare datasets using tools like Prism® to identify outliers or confounding variables (e.g., solvent DMSO >1% affecting cell viability) .

Q. What advanced techniques characterize intermolecular interactions in cocrystals or protein-ligand complexes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.